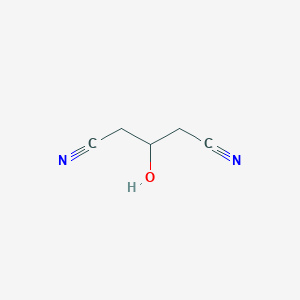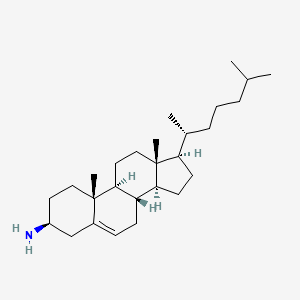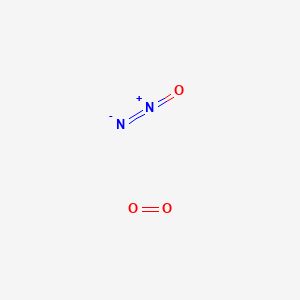
Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, showcasing the complexity of creating specific structures. For example, the synthesis of [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol and its derivatives demonstrates novel chiral ligands' role in asymmetric induction, revealing intricate synthesis methods involving rac-alaninol and amino diphenylpropanol derivatives (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010). Another approach involves Prins-type cyclization reactions catalyzed by hafnium triflate for the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, highlighting the versatility of cyclization reactions in synthesizing complex structures (Nakamura, Niiyama, & Yamakawa, 2009).
Molecular Structure Analysis
The crystal structure of related compounds provides insights into the molecular arrangement and interactions. For instance, the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component reveals dihedral angles between the benzene ring and piperidine rings, illustrating the molecular structure's complexity and how different substituents affect the overall shape and properties of the molecule (Revathi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone derivatives highlight the compound's reactivity and potential for various applications. Photochemical reactions, for example, have been studied for their ability to form complex structures, such as the photochemical formation of hexahydro-naphthalen-1-ones from cyclohex-2-enones, indicating the compound's utility in synthesizing polycyclic structures through photochemical pathways (Witte & Margaretha, 1999).
Physical Properties Analysis
The physical properties of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone and its derivatives are crucial for understanding their behavior in various environments and applications. Studies on related compounds, such as the nonlinear optical material (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, have revealed properties like crystal structure, thermal stability, and second harmonic generation efficiency, providing insights into the physical characteristics that influence their utility in opto-electronic applications (Priya et al., 2019).
Chemical Properties Analysis
The chemical properties of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone derivatives, such as reactivity under various conditions and the ability to undergo specific reactions, are essential for their practical applications. The mechanism of acid-catalyzed photoaddition of methanol to 3-alkyl-2-cyclohexenones, for instance, sheds light on the reactivity patterns and potential synthetic pathways that can be utilized in developing new compounds with tailored properties (Schuster et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Safety : A study discusses the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a compound related to Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone, highlighting aspects of safety and waste disposal in its synthesis (Lujan-Montelongo & Fleming, 2014).
Catalytic Applications : Research on the straightforward synthesis of certain cyclohexyl and methylpiperidin derivatives demonstrates their potential as chiral ligands in catalytic processes. This indicates a possible application of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone in similar catalytic roles (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Antimicrobial and Antioxidant Properties : A study examining compounds formed from a condensation reaction involving 2-acetylpyridine and 2-formylpyridine revealed that derivatives of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone possess moderate antifungal activity, suggesting its potential in antimicrobial applications (Rusnac et al., 2020).
Environmental-Friendly Synthesis : A paper details a heteropoly acid-catalyzed synthesis method for certain derivatives, which could be related to environmentally friendly synthesis methods for Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone (Anjibabu et al., 2013).
Expansion of Piperidine Ring : Research on the expansion of piperidine rings into hydroazocine rings in reactions of some piperidine β-acyl derivatives, which could be analogous to reactions involving Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone, highlights potential applications in organic synthesis (Malkova et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-3,11-12H,4-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYGGFLEBNTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989372 | |
| Record name | 3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone | |
CAS RN |
69462-43-7 | |
| Record name | AI 3-37220 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69462-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069462437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)
![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)


![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)







